3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole
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Overview
Description
3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that combines a quinoline moiety with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Meth-Cohn synthesis, which involves the reaction of aniline derivatives with Vilsmeier reagent (DMF + POCl₃ or PCl₅) under heating conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Quinoline and Oxadiazole Rings: The final step involves coupling the quinoline and oxadiazole rings under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .
Scientific Research Applications
3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: This compound shares the quinoline moiety but lacks the oxadiazole ring.
2-(2-Chloro-8-methylquinolin-3-yl)acetic acid: This compound has a similar quinoline structure but different functional groups.
Uniqueness
3-(2-Chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18ClN3O |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18ClN3O/c1-11-6-5-9-13-10-14(16(19)20-15(11)13)17-21-18(23-22-17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
QTCWLDQZYCPCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C4CCCCC4 |
Origin of Product |
United States |
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